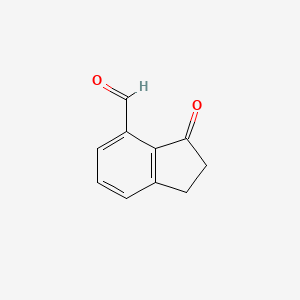
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrClFN. It is a solid at room temperature and is used in various chemical synthesis processes. This compound is notable for its unique combination of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile typically involves halogenation reactions. One common method includes the bromodeboronation reaction, where a boronic acid derivative is treated with bromine in the presence of a base such as sodium methoxide (NaOMe) to introduce the bromine atom. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring a steady supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
Applications De Recherche Scientifique
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, it is valuable in developing new pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound’s derivatives may have potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the halogen atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromo-2-fluorophenyl)acetonitrile: Similar in structure but lacks the chlorine atom.
2-(2-Bromo-4-fluorophenyl)acetonitrile: Differently substituted on the phenyl ring.
4-Fluorophenylacetonitrile: Lacks both bromine and chlorine atoms.
Uniqueness
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination can impart distinct chemical and physical properties, making it a valuable compound for specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C8H4BrClFN |
|---|---|
Poids moléculaire |
248.48 g/mol |
Nom IUPAC |
2-(4-bromo-5-chloro-2-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrClFN/c9-6-4-8(11)5(1-2-12)3-7(6)10/h3-4H,1H2 |
Clé InChI |
VBAHAKGUPJTHKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Br)F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)
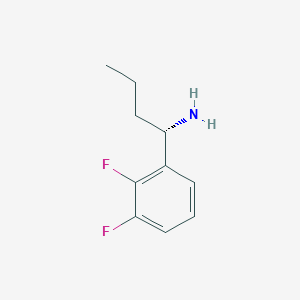
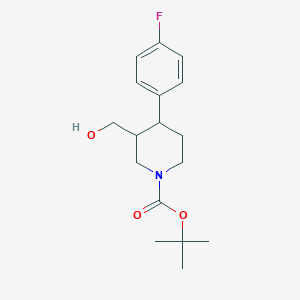


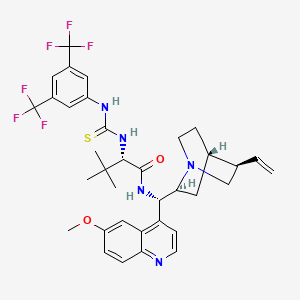
![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)
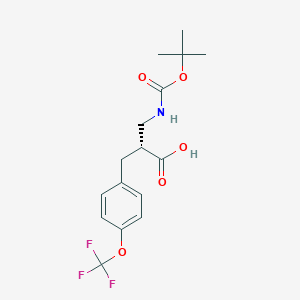
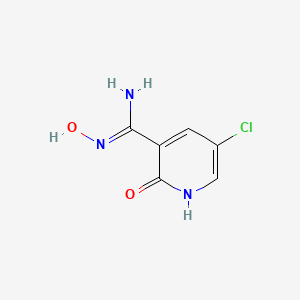
![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)
